molecular formula C11H11NO3 B8726557 Methyl 5-(but-2-yn-1-yloxy)picolinate

Methyl 5-(but-2-yn-1-yloxy)picolinate

Cat. No.: B8726557
M. Wt: 205.21 g/mol
InChI Key: VPTGNTAKXDTXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(but-2-yn-1-yloxy)picolinate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-but-2-ynoxypyridine-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-4-7-15-9-5-6-10(12-8-9)11(13)14-2/h5-6,8H,7H2,1-2H3

InChI Key

VPTGNTAKXDTXNG-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of but-2-yn-1-ol (0.635 mL, 8.49 mmol) in THF (30 mL) were added methyl 5-hydroxypicolinate (1.3 g, 8.49 mmol), triphenylphosphine (3.34 g, 12.73 mmol) and diisopropyl azodicarboxylate (2.507 mL, 12.73 mmol) at 0° C. The reaction mixture was then allowed to reach r.t and stirred for 2 days. The reaction mixture was concentrated and the product was purified by flash chromatography using a heptane/EtOAc gradient to give 1.42 g (82% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 1.87 (t, 3 H), 4.00 (s, 3 H), 4.79 (q, 2 H), 7.41 (dd, 1 H), 8.11-8.20 (m, 1 H), 8.49 (d, 1 H).
Quantity
0.635 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
2.507 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

A solution of methyl 5-hydroxypyridine-2-carboxylate (1.5 g, 9.8 mmol, Molbridge) in THF (39 ml) under argon was cooled to 0° C. and 2-butyn-1-ol (1.5 ml, 20 mmol, Aldrich), triphenyl phosphine (2.95 g, 11.2 mmol, Aldrich) and diisopropyl azodicarboxylate (2.2 ml, 11.2 mmol, Aldrich) were added consecutively. The reaction mixture was stirred at room temperature for 2 h. Additional diisopropyl azodicarboxylate (1 ml) was added and the reaction mixture was stirred at room temperature for another 1 h. The reaction mixture was diluted with CH2Cl2 and washed with saturated NaHCO3 solution; the aqueous layer was back-extracted with CH2Cl2. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. Purification by silica gel chromatography (0% to 50% EtOAc/Hexanes) afforded the title compound as a light tan solid. MS m/z=206.0 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 5-hydroxy-pyridine-2-carboxylic acid methyl ester (271 mg) and 1-bromo-2-butine (283 mg) in DMF (5 ml) was treated with potassium carbonate (367 mg) and heated to 100° C. for 16 h. the mixture was partitioned between water and ethyl acetate, the organic layer was dried, evaporated and the residue was purified by chromatography using heptane/ethyl acetate (gradient from 0-80% ethyl acetate) to give the title product (266 mg) as a pale yellow solid. MS: m/z=206.1 [M+H]+.
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.